

# BMS-935177 versus acalabrutinib selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-935177 |           |
| Cat. No.:            | B606271    | Get Quote |

A Comparative Guide to the Selectivity of **BMS-935177** and Acalabrutinib, Two Distinct Bruton's Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK inhibitors, including the reversible inhibitor BMS-935177 and the covalent irreversible inhibitor acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of kinases differ significantly, which can have implications for their efficacy and safety. This guide provides an objective comparison of the selectivity of BMS-935177 and acalabrutinib, supported by available experimental data.

### **Mechanism of Action**

**BMS-935177** is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors, it does not form a permanent bond with the enzyme, leading to a different pharmacological profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained inhibition.[2] This covalent mechanism of action contributes to its high potency.

## **Quantitative Selectivity Data**

The following tables summarize the available quantitative data on the inhibitory activity of **BMS-935177** and acalabrutinib against BTK and a panel of other kinases. The data is presented as



IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of BMS-935177 against a Panel of Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |  |
|--------|-----------|--------------------------|--|
| ВТК    | 2.8       | 1                        |  |
| TEC    | 13        | 5                        |  |
| BLK    | 20        | 7                        |  |
| BMX    | 24        | 9                        |  |
| TrkA   | 30        | 11                       |  |
| HER4   | <150      | >50                      |  |
| TRKB   | <150      | >50                      |  |
| RET    | <150      | >50                      |  |
| SRC    | >3080     | >1100                    |  |

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases



| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |  |
|--------|-----------|--------------------------|--|
| втк    | 5.1       | 1                        |  |
| TEC    | 126       | 25                       |  |
| вмх    | <100      | -                        |  |
| ERBB4  | <100      | -                        |  |
| ITK    | >1000     | >196                     |  |
| TXK    | >1000     | >196                     |  |
| EGFR   | >1000     | >196                     |  |
| ERBB2  | >1000     | >196                     |  |
| JAK3   | >1000     | >196                     |  |
| BLK    | >1000     | >196                     |  |
| FGR    | >1000     | >196                     |  |
| FYN    | >1000     | >196                     |  |
| нск    | >1000     | >196                     |  |
| LCK    | >1000     | >196                     |  |
| LYN    | >1000     | >196                     |  |
| SRC    | >1000     | >196                     |  |
| YES1   | >1000     | >196                     |  |

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et al.[2]

Table 3: KINOMEscan® Selectivity Data for Acalabrutinib



| Inhibitor     | Concentration | Number of Kinases<br>Screened | Kinases Inhibited >65% |
|---------------|---------------|-------------------------------|------------------------|
| Acalabrutinib | 1 μΜ          | 395                           | 1.5%                   |

Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare professional website.[4]

## **Signaling Pathway Inhibition**

Both **BMS-935177** and acalabrutinib exert their therapeutic effects by inhibiting the BTK signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.



Click to download full resolution via product page

Caption: Inhibition of the BTK signaling pathway.

### **Experimental Protocols**

The determination of inhibitor potency and selectivity is crucial in drug development. A common method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

Reagent Preparation:



- Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl<sub>2</sub>, and a reducing agent (e.g., DTT).
- Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.
- Prepare serial dilutions of the test inhibitor (e.g., BMS-935177 or acalabrutinib) in kinase buffer containing a constant percentage of DMSO.

#### Kinase Reaction:

- In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

#### ADP Detection:

- To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

#### Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.



### Conclusion

Both **BMS-935177** and acalabrutinib are potent inhibitors of BTK. The available data suggests that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a broad range of kinases. **BMS-935177**, a reversible inhibitor, also demonstrates high selectivity for BTK over other kinases, particularly within the SRC family. The choice between a reversible and a covalent irreversible inhibitor may depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head studies across a comprehensive kinase panel would be beneficial for a more complete comparative assessment of their selectivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- To cite this document: BenchChem. [BMS-935177 versus acalabrutinib selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606271#bms-935177-versus-acalabrutinib-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com